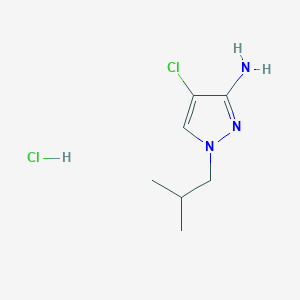![molecular formula C11H20N2O3 B8045960 racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8045960.png)
racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with interesting chemical properties. This compound belongs to the class of heterocyclic compounds, featuring a bicyclic structure with nitrogen and oxygen atoms in its ring system. Its unique stereochemistry and chemical structure make it a valuable subject in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process that involves the cyclization of a suitable precursor. Typical synthesis begins with the preparation of a key intermediate through a series of condensation and cyclization reactions. The final compound is obtained by carefully controlling the reaction conditions, including temperature, pH, and the presence of specific catalysts. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is scaled up using batch or continuous flow processes. Large-scale production involves the use of high-pressure reactors and advanced purification techniques such as column chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Reduction: : The removal of oxygen or the addition of hydrogen to convert it into more reduced forms.
Substitution: : Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The compound commonly reacts with reagents such as:
Hydrogen peroxide: : For oxidation reactions.
Sodium borohydride: : For reduction reactions.
Organolithium compounds: : For nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be tailored for specific applications in research and industry.
Applications De Recherche Scientifique
Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate finds applications in several scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activities and interactions with biomolecules.
Medicine: : Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its bicyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This binding can influence biochemical pathways, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Similar compounds include other diazabicyclo[3.3.1]nonane derivatives with variations in their functional groups and stereochemistry. These compounds share some chemical properties but differ in their specific reactivity and applications. Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate stands out due to its unique combination of structural features, making it particularly valuable in targeted research and industrial applications.
By providing a comprehensive overview of this compound, we can appreciate its significance and potential in various fields.
Propriétés
IUPAC Name |
tert-butyl (1S,5R)-3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-5-9(13)7-15-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCXRAVDLYHIJE-DTORHVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CNCC1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CNC[C@H]1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-3-methylimidazo[1,2-b]thiazole](/img/structure/B8045909.png)

![(3'aR,4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B8045935.png)




![(1S,5R)-3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride](/img/structure/B8045964.png)
![tert-butyl (1R,5S)-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8045972.png)
![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B8045980.png)

![3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B8046004.png)
